

# Einecs 245-498-2 chemical structure and synthesis

**Author:** BenchChem Technical Support Team. **Date:** November 2025

## Compound of Interest

Compound Name: *Einecs 245-498-2*

Cat. No.: *B1593592*

[Get Quote](#)

## In-Depth Technical Guide: Einecs 245-498-2

For Researchers, Scientists, and Drug Development Professionals

### Introduction

This technical guide provides a comprehensive overview of the chemical compound registered under EINECS number 245-498-2. The document details its chemical structure, properties, a representative synthesis protocol, and its applications in biomedical research, with a particular focus on its utility for professionals in drug development.

### Chemical Identification and Structure

The compound associated with **EINECS 245-498-2** is a symmetrical thiacyanine dye. Its systematic name is Hydrogen 1-(3-sulphonatopropyl)-2-(2-((1-(3-sulphonatopropyl)naphtho(1,2-d)thiazolin-2-ylidene)methyl)but-1-enyl)naphtho(1,2-d)thiazolium, compound with triethylamine.<sup>[1]</sup> For clarity and common usage, it is often referred to by other names such as 3,3'-Bis(3-sulfopropyl)-4,5:4',5'-dibenzo-9-ethylthiacyanine betaine triethylammonium salt.

Chemical Structure:

The core structure consists of two naphtho[1,2-d]thiazole heterocycles linked by a polymethine bridge. Each heterocyclic nitrogen is substituted with a sulfopropyl group, conferring water

solubility. The positive charge on one of the thiazolium rings is internally compensated by the negative charge of the sulfonate groups, forming a betaine structure. The triethylammonium salt is also present.

(A more detailed 2D representation of the chemical structure can be found in public chemical databases such as PubChem, CID 90888.)[\[2\]](#)

## Physicochemical and Spectral Data

Quantitative data for **Einecs 245-498-2** is summarized in the table below. This information is crucial for its application in experimental settings, particularly for solution preparation and spectroscopic analysis.

Property	Value	Reference
EINECS Number	245-498-2	<a href="#">[2]</a>
CAS Number	23216-67-3	<a href="#">[2]</a>
Molecular Formula	C39H47N3O6S4	<a href="#">[2]</a>
Molecular Weight	782.1 g/mol	
Appearance	Typically a solid powder	
Solubility	Water soluble	

## Synthesis

A detailed experimental protocol for the synthesis of this specific thiocarbocyanine dye is not readily available in peer-reviewed literature. However, a representative synthesis for symmetrical thiocarbocyanine dyes can be described. This process generally involves the condensation of two equivalents of a quaternary heterocyclic salt with a linking agent that provides the central part of the polymethine chain.

Representative Experimental Protocol for Symmetrical Thiocarbocyanine Dye Synthesis:

This protocol is a generalized representation and would require optimization for the specific synthesis of **Einecs 245-498-2**.

### Step 1: Quaternization of the Heterocyclic Base

- A solution of 2-methylnaphtho[1,2-d]thiazole (1 equivalent) in a suitable high-boiling solvent such as pyridine or dimethylformamide (DMF) is prepared.
- An excess of 1,3-propanesultone (e.g., 1.2 equivalents) is added to the solution.
- The reaction mixture is heated under reflux for several hours (typically 4-8 hours) to effect the N-alkylation with the sulfopropyl group.
- Upon cooling, the quaternary salt, 2-methyl-3-(3-sulfopropyl)naphtho[1,2-d]thiazolium, precipitates and can be collected by filtration, washed with a non-polar solvent like acetone or ether, and dried.

### Step 2: Condensation to Form the Thiocarbocyanine Dye

- The quaternary salt from Step 1 (2 equivalents) is dissolved in a suitable solvent, often a mixture of pyridine and acetic anhydride.
- A linking agent, such as triethyl orthoformate (for a single carbon bridge) or a derivative for a longer polymethine chain, is added to the solution. For the ethyl-substituted bridge in **Einecs 245-498-2**, a more complex linking agent like 1,1,3,3-tetraethoxypropane would be a starting point, followed by reaction with an ethyl Grignard reagent in a separate step, or a more direct condensation with a suitable ethyl-containing linking agent.
- The reaction mixture is heated, often to reflux, for a period ranging from 30 minutes to several hours. The reaction progress can be monitored by observing the formation of the intensely colored dye, often tracked by UV-Vis spectroscopy.
- After the reaction is complete, the mixture is cooled, and the dye is precipitated by the addition of a non-solvent, such as ether or acetone.
- The crude dye is collected by filtration and can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water mixtures). The triethylamine is typically introduced during the workup or purification to form the corresponding salt.

Caption: Generalized workflow for the synthesis of symmetrical thiocarbocyanine dyes.

# Biological Activity and Applications in Drug Development

While specific signaling pathway involvement for **Einecs 245-498-2** has not been detailed in the available literature, its primary application lies in its use as a fluorescent probe. Cyanine dyes are widely used in biological research for labeling and tracking biomolecules.<sup>[1]</sup>

## Interaction with Human Serum Albumin (HSA):

A key reported biological interaction of this dye is with Human Serum Albumin (HSA). This interaction is of significant interest in drug development as HSA is a major carrier protein in the bloodstream, and understanding drug-protein binding is crucial for pharmacokinetics. The binding of this dye to HSA leads to a conformational change, a cis-trans isomerization, which results in a significant increase in its fluorescence. This property can be exploited in high-throughput screening assays to study the binding of potential drug candidates to HSA.

## Experimental Protocol for Studying Protein Binding:

- **Preparation of Stock Solutions:** Prepare a stock solution of the thiacyanocyanine dye in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4). Prepare a stock solution of HSA in the same buffer.
- **Titration Experiment:** In a multi-well plate suitable for fluorescence measurements, add a fixed concentration of the dye to each well.
- **Add increasing concentrations of HSA to the wells.**
- **Incubate the plate at a controlled temperature** (e.g., 25°C or 37°C) for a set period to allow binding to reach equilibrium.
- **Fluorescence Measurement:** Measure the fluorescence intensity in each well using a fluorescence plate reader. The excitation and emission wavelengths should be optimized for the dye (typically in the green-yellow region of the spectrum).
- **Data Analysis:** Plot the change in fluorescence intensity as a function of the HSA concentration. The data can be fitted to a binding isotherm (e.g., the Hill equation) to determine the binding affinity (Kd) and stoichiometry of the interaction.

Caption: Experimental workflow for determining protein binding affinity using a fluorescent probe.

Relevance to Drug Development:

- **High-Throughput Screening:** The fluorescence enhancement upon protein binding makes this dye suitable for developing high-throughput screening assays to identify compounds that bind to specific proteins.
- **Pharmacokinetics:** By studying the displacement of the dye from its protein-bound state by a drug candidate, researchers can gain insights into the drug's binding affinity and potential pharmacokinetic properties.
- **Fluorescent Labeling:** Cyanine dyes, in general, are used to fluorescently label antibodies, peptides, and other targeting moieties to visualize their distribution and target engagement in cells and tissues, which is a critical step in the development of targeted therapies.[3]

## Conclusion

**Einecs 245-498-2**, a symmetrical thiocarbocyanine dye, is a valuable tool for researchers in the life sciences and drug development. While detailed information on its involvement in specific signaling pathways is limited, its utility as a fluorescent probe for studying protein-ligand interactions is well-documented. The provided representative synthesis and experimental protocols offer a foundation for its practical application in the laboratory. Further research into the broader biological interactions of this compound could unveil new applications in diagnostics and therapeutic development.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. biolinkk.com [biolinkk.com]

- 2. Hydrogen 1-(3-sulphonatopropyl)-2-(2-((1-(3-sulphonatopropyl)naphtho(1,2-d)thiazolin-2-ylidene)methyl)but-1-enyl)naphtho(1,2-d)thiazolium, compound with triethylamine | C39H47N3O6S4 | CID 90888 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- To cite this document: BenchChem. [Einecs 245-498-2 chemical structure and synthesis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1593592#einecs-245-498-2-chemical-structure-and-synthesis]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)